CC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O . This indicates that it contains a tert-butoxycarbonyl group attached to an indole ring, which is further connected to a boronic acid group.
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid, also known as 1-Boc-5-methoxyindole-2-boronic acid, is a boronic acid derivative that plays a significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a methoxy-substituted indole moiety.
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is classified as an organoboron compound. Boronic acids are known for their ability to form stable complexes with diols and play a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds.
The synthesis of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid typically involves several steps, including the protection of functional groups and the introduction of the boronic acid functionality. A common method involves the reaction of 5-methoxyindole with boron reagents under controlled conditions.
Technical Details:
This multi-step synthesis requires careful control of reaction conditions, including temperature, solvent choice, and time to ensure high yield and purity .
The molecular formula for (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is C14H18BNO5. Its structure features:
The molecular weight of this compound is approximately 291.11 g/mol. The structural representation can be visualized through various chemical drawing software or databases like PubChem .
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is primarily utilized in cross-coupling reactions, especially:
Technical Details:
In this context, (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid serves as an electrophile that reacts with various electrophiles under mild conditions, demonstrating its utility in synthesizing complex organic molecules.
The mechanism of action for (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid in cross-coupling reactions involves:
This mechanism highlights the efficiency of boronic acids in facilitating carbon-carbon bond formation.
Relevant data on melting point and boiling point may vary depending on purity and specific conditions but generally indicate stability under standard laboratory conditions .
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is utilized extensively in:
This compound's versatility in synthetic applications underscores its importance within pharmaceutical research and development environments.
The synthesis of (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid relies on strategic functionalization at the C2 position of indole scaffolds. Two principal methodologies dominate:
Table 1: Comparison of Synthetic Methods for Boronic Acid Functionalization
| Method | Reagents | Yield (%) | Regioselectivity | Key Limitation |
|---|---|---|---|---|
| Directed Lithiation | n-BuLi, B(OⁱPr)₃, H₃O⁺ | 65-75 | Excellent (C2 > C3) | Anhydrous conditions needed |
| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc | 80-90 | High (C2) | Catalyst cost |
The Boc group serves dual roles in this compound’s synthesis:
Electronic Modulation:The electron-withdrawing Boc group reduces the nucleophilicity of the indole nitrogen, preventing undesired polymerization or side reactions during C2 functionalization [5] [8].
Boronic Acid Stability:
Stability validation: Unprotected 5-methoxyindole-2-boronic acid decomposes at –20°C within 72 hours, while the Boc-protected analog remains stable for >6 months under identical conditions (0–8°C storage) [5] [8].
Orthogonality:Boc deprotection (TFA/CH₂Cl₂) occurs without boronic acid degradation, enabling downstream derivatization [8].
This compound is a critical precursor for Suzuki-Miyaura couplings. Catalyst selection dictates efficiency:
Pd(dppf)Cl₂: Optimal for heteroaryl chlorides in DMF at 100°C (yields: 60–70%) [7].
Photocatalytic Innovations:
Table 2: Catalytic Performance in Suzuki-Miyaura Coupling
| Catalyst System | Substrate | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl bromides | Toluene/H₂O, 50°C | 75-95 | Tolerance to methoxy groups |
| Ni/XPhos/4CzIPN (blue LED) | Alkyl boranes | THF, 25°C, 30 min | 40-87 | Room-temperature, rapid |
| Pd(dppf)Cl₂ | Heteroaryl chlorides | DMF, 100°C | 60-70 | Handles electron-poor arenes |
Reaction media and temperature critically impact boronic acid yield and purity:
Dimethyl Carbonate (DMC): A green alternative for oxidation steps; enhances solubility of intermediates without side reactions [4].
Temperature Control:
Table 3: Solvent/Temperature Impact on Key Reactions
| Reaction Step | Optimal Solvent | Temperature | Yield (%) | Rationale |
|---|---|---|---|---|
| Directed Lithiation | THF | –78°C | 70 | Prevents side reactions |
| Miyaura Borylation | DMSO | 80°C | 85 | Balances rate vs. decomposition |
| Suzuki Coupling | Toluene/H₂O (1:1) | 50°C | 90 | Homogeneous mixing, low hydrolysis |
Scalability hinges on simplifying purification and minimizing catalyst loadings:
Cryogenic lithiation is energy-intensive for volumes >1 kg.
Flow Chemistry Solutions:
Advantage: Eliminates boronic acid isolation, reducing degradation.
Cost Drivers:
Table 4: Key Properties of (1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic Acid
| Property | Value | Source |
|---|---|---|
| CAS No. | 290331-71-4, 1217500-60-1 | [1] [5] [8] |
| Molecular Formula | C₁₄H₁₈BNO₅ | [5] [8] |
| Molecular Weight | 291.11 g/mol | [5] [8] |
| Appearance | White to tan crystalline powder | [5] [8] |
| Storage Temperature | 0–8°C (long-term); –20°C (anhydrous) | [1] [6] [8] |
| Key Applications | Suzuki-Miyaura cross-coupling precursor | [3] [7] [9] |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6